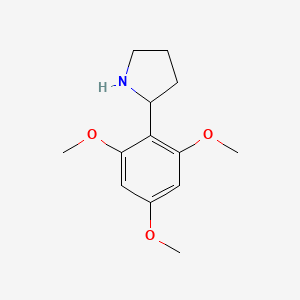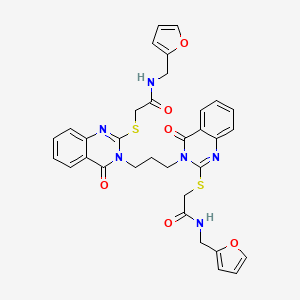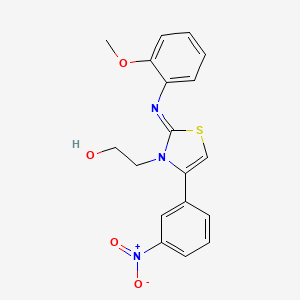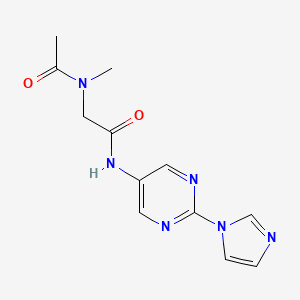![molecular formula C26H23FN2O4S B2380768 N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 866808-74-4](/img/structure/B2380768.png)
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: 4-fluorobenzenesulfonyl chloride, pyridine
Conditions: Room temperature
Reaction: Sulfonylation of the quinoline core
Step 3: Acylation with 2,5-dimethylphenyl Acetic Acid
Reagents: 2,5-dimethylphenyl acetic acid, thionyl chloride
Conditions: Reflux in dichloromethane
Reaction: Formation of the final acetamide derivative
Industrial Production Methods
Industrial production of N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the fluorophenyl moiety. The final step involves the acylation of the quinoline derivative with 2,5-dimethylphenyl acetic acid.
-
Step 1: Synthesis of Quinoline Core
Reagents: Aniline, ethyl acetoacetate, sulfuric acid
Conditions: Reflux in ethanol
Reaction: Cyclization to form the quinoline core
化学反应分析
Types of Reactions
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of the quinoline core to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution on the phenyl rings using halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux
Substitution: Halogens (e.g., bromine), iron(III) chloride, room temperature
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Sulfide derivatives
Substitution: Halogenated or nitro-substituted derivatives
科学研究应用
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Studied for its potential as an inhibitor of specific biological pathways, such as kinase signaling pathways.
Industrial Applications: Used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, including kinase signaling pathways, which are crucial for cell proliferation and survival.
相似化合物的比较
Similar Compounds
- N-(2,5-dimethylphenyl)-2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
- N-(2,5-dimethylphenyl)-2-[3-(4-bromophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
- N-(2,5-dimethylphenyl)-2-[3-(4-methylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Uniqueness
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide is unique due to the presence of the fluorophenyl moiety, which imparts distinct electronic properties and enhances its binding affinity to specific molecular targets. This makes it a valuable compound in the development of new therapeutic agents and advanced materials.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-16-5-11-23-21(12-16)26(31)24(34(32,33)20-9-7-19(27)8-10-20)14-29(23)15-25(30)28-22-13-17(2)4-6-18(22)3/h4-14H,15H2,1-3H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFUASINCIDAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

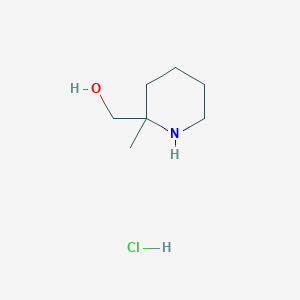

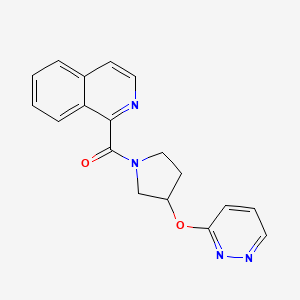
![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)
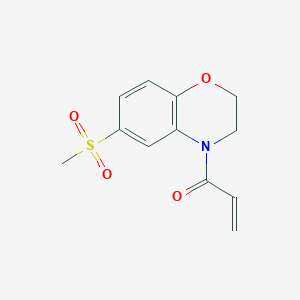
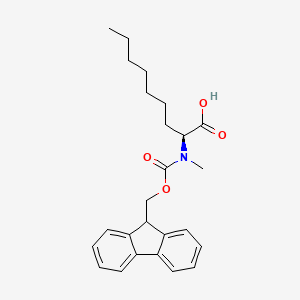
![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)
![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)
